- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,
Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- AK122028
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- C12H18ClN3OSi
- YWBDBLXIRAQZIH-UHFFFAOYSA-N
- BCP17266
- 6058AC
- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
-
- MDL: MFCD11857752
- Inchi: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
- InChI Key: YWBDBLXIRAQZIH-UHFFFAOYSA-N
- SMILES: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C
Computed Properties
- Exact Mass: 283.09100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 275
- Topological Polar Surface Area: 39.9
Experimental Properties
- Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 39.94000
- LogP: 3.39700
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103625-250mg |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 250mg |
$59 | 2021-08-06 | |
| Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2021-08-06 | |
| Chemenu | CM103625-5g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 5g |
$400 | 2021-08-06 | |
| Chemenu | CM103625-10g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 10g |
$608 | 2021-08-06 | |
| Chemenu | CM103625-25g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 25g |
$1099 | 2021-08-06 | |
| Ambeed | A200620-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
$17.0 | 2025-04-15 | |
| Ambeed | A200620-5g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 5g |
$45.0 | 2025-04-15 | |
| Ambeed | A200620-25g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 25g |
$99.0 | 2025-04-15 | |
| Chemenu | CM103625-250mg |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 250mg |
$59 | 2022-08-30 | |
| Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2022-08-30 |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Production Method
Production Method 1
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
Production Method 2
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
Production Method 3
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
Production Method 4
1.2 12 h, 20 °C
- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,
Production Method 5
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 6
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,
Production Method 7
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Production Method 8
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,
Production Method 9
1.2 30 min, rt
- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,
Production Method 10
1.2 Reagents: Acetic acid
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Production Method 11
1.2 30 min, rt
- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,
Production Method 12
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
Production Method 13
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,
Production Method 14
1.2 cooled
1.3 Reagents: Water
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357
Production Method 15
1.2 1 h, cooled
1.3 Reagents: Water
- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Suppliers
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
Professional Introduction to 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane (CAS No. 941685-26-3)
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane is a highly specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 941685-26-3, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structural features make it a valuable tool for researchers exploring novel therapeutic agents and synthetic methodologies.
The molecular structure of this compound incorporates several key functional groups that contribute to its versatility. The presence of a 4-chloropyrrolo[2,3-d]pyrimidin-7-yl moiety suggests potential applications in the development of nucleoside analogs, which are widely studied for their antiviral and anticancer properties. Additionally, the methoxy group and the ethyl-trimethyl-silane moiety enhance its reactivity, making it a promising candidate for further chemical modifications.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific biological pathways. The compound 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in creating derivatives that exhibit potent activity against enzymes involved in cancer progression. These findings highlight the compound's potential as a building block for next-generation pharmaceuticals.
The silane component of the molecule, specifically the trimethyl-silane group, adds an interesting dimension to its chemical behavior. Silanes are known for their ability to participate in various organic reactions, including cross-coupling reactions and silylation processes. This property makes 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane particularly useful in synthetic chemistry, where it can be employed to introduce siloxane-based functionalities into larger molecules.
One of the most compelling aspects of this compound is its potential application in drug discovery. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets such as kinases and DNA polymerases. By incorporating this scaffold into a molecule like 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane, researchers can leverage these interactions to develop novel therapeutics. Recent studies have shown that derivatives of this compound exhibit promising activity against various disease-related proteins, suggesting its broad applicability in drug development.
The methoxy group in the molecule also plays a crucial role in modulating its biological activity. Methoxy-substituted compounds are often found to have enhanced solubility and improved pharmacokinetic properties, which are essential factors for drug candidates. The presence of this group in 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane may contribute to its favorable pharmacological profile, making it an attractive candidate for further investigation.
From a synthetic perspective, the compound offers several advantages due to its structural complexity. The combination of the pyrrolopyrimidine core with the silane moiety provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has led to numerous innovative synthetic strategies being developed around this compound. Researchers have utilized it as a precursor in multi-step syntheses aimed at creating complex organic molecules with high precision and yield.
The growing interest in this compound is also reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Industry leaders and academic institutions alike are exploring its potential in various fields, including oncology, immunology, and infectious diseases. This level of interest underscores the significance of 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane as a cornerstone in modern chemical research.
In conclusion, 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane (CAS No. 941685-26-3) is a multifaceted compound with substantial potential in both academic research and industrial applications. Its unique structural features make it an invaluable tool for developing novel therapeutic agents and synthetic methodologies. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of chemical and biomedical innovation.
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